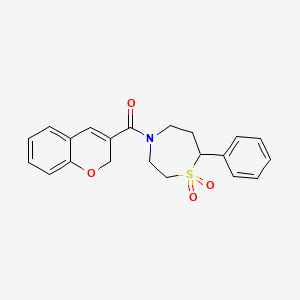
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a chromene moiety (a common structure in many organic compounds, particularly in bioactive molecules), a phenyl group (a common aromatic ring structure), and a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The chromene and phenyl groups are aromatic, contributing to the compound’s stability, while the thiazepane ring introduces heteroatoms (nitrogen and sulfur), which can significantly affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chromene, phenyl, and thiazepane moieties. The chromene and phenyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The thiazepane ring, with its nitrogen and sulfur atoms, might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of aromatic rings (chromene and phenyl) might make the compound relatively stable and less reactive, while the thiazepane ring might increase its reactivity .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as coumarin-chalcone hybrids, have been found to exhibit antioxidant potential .
Mode of Action
Coumarin-chalcone hybrids have been shown to inhibit oxidative stress, which is a key mechanism in the treatment of several disease conditions .
Biochemical Pathways
It’s worth noting that coumarin-chalcone hybrids have been shown to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
A compound with a similar structure, xh04, exhibited better preliminary pharmacokinetics in human and rat liver microsomes in vitro .
Result of Action
Compounds with similar structures have been shown to exhibit significant antioxidant potential .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has many advantages for lab experiments. This compound is relatively easy to synthesize and is relatively inexpensive. In addition, this compound can be used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. However, there are some limitations to the use of this compound in lab experiments. This compound is not very stable and has a relatively short shelf life. In addition, this compound is not very soluble in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. One potential direction is to use this compound to study the effects of certain drugs on specific enzymes and receptors. Another potential direction is to use this compound to study the effects of certain hormones and neurotransmitters on specific proteins. In addition, this compound could be used to study the effects of certain genes and mutations on specific proteins. Finally, this compound could be used to study the effects of certain drugs on specific genes and mutations.
Métodos De Síntesis
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized through a variety of methods. One of the most common methods is through the reaction of 4-hydroxy-2H-chromene-3-carbaldehyde with phenyl-1lambda6,4-thiazepane-1,1-dione. This reaction produces the desired product with a yield of about 70-80%. Other methods for synthesis include the use of palladium-catalyzed cross-coupling reactions, the use of microwave-assisted synthesis, and the use of solid-phase synthesis.
Aplicaciones Científicas De Investigación
4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used to study the effects of certain enzymes and receptors, and to study the effects of certain drugs. It has also been used to study the effects of certain hormones and neurotransmitters. In addition, this compound has been used to study the effects of certain genes and to study the effects of certain mutations.
Propiedades
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFUDVNNQTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![2-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6424707.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
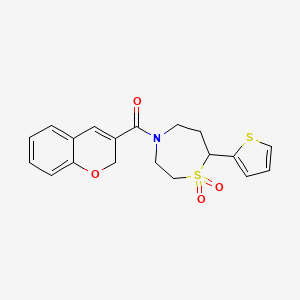
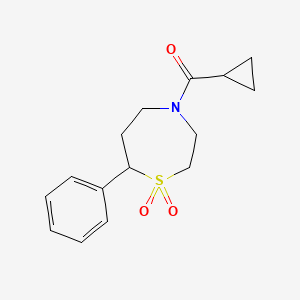
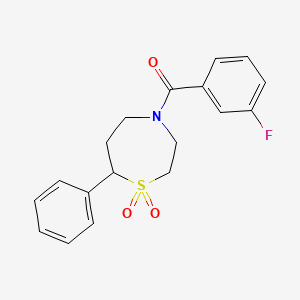
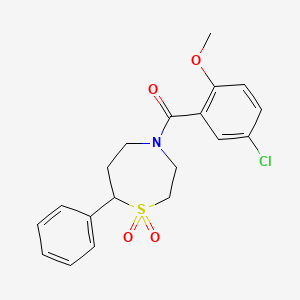
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)